molecular formula C8H9N B1293559 Bicyclo[2.2.1]hept-5-ene-2-carbonitrile CAS No. 95-11-4

Bicyclo[2.2.1]hept-5-ene-2-carbonitrile

Cat. No. B1293559
CAS RN: 95-11-4
M. Wt: 119.16 g/mol
InChI Key: BMAXQTDMWYDIJX-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]hept-5-ene-2-carbonitrile (BCN) is a heterocyclic compound belonging to the bicyclic family of compounds, which are characterized by two fused rings. BCN is of particular interest due to its unique properties and potential applications in the fields of chemistry, biology and medicine. Additionally, the advantages and limitations of BCN for lab experiments, as well as potential future directions for research, will be discussed.

Scientific Research Applications

Polymerization and Block Copolymer Synthesis

Bicyclo[2.2.1]hept-5-ene-2-carbonitrile has applications in the synthesis of block copolymers. Greene et al. (1988) explored using this compound as a monomer in ring-opening polymerization to prepare AB and ABA type block copolymers. These polymers were analyzed using Gel Permeation Chromatography (GPC), showing an increase in molecular weight after each addition of the monomer, indicating successful polymerization (Greene et al., 1988).

Electrocatalytic Applications

Vereshchagin et al. (2014) conducted electrocatalytic studies with a derivative of this compound, demonstrating its potential for producing pharmacologically active compounds. Their research involved the electrolysis of this compound in methanol, leading to high yields of pharmacologically active products (Vereshchagin et al., 2014).

Addition Polymerization Catalysts

Mathew et al. (1996) investigated the use of this compound in palladium(II)-catalyzed homo- and copolymerizations. They utilized various norbornene derivatives as monomers in these addition polymerizations. This research highlights the versatility of this compound in polymer chemistry, especially in creating cycloaliphatic polyolefins with functional groups (Mathew et al., 1996).

Analytical and Spectroscopic Studies

This compound has been a subject in various analytical and spectroscopic studies. For instance, Sakaizumi et al. (1997) investigated its pyrolysates using pyrolysis-mass spectrometry and microwave spectroscopy. These studies provide insights into the chemical behavior and properties of this compound under different conditions (Sakaizumi et al., 1997).

Mechanism of Action

5-Norbornene-2-carbonitrile, also known as Bicyclo[2.2.1]hept-5-ene-2-carbonitrile or 5-Norbornene-2-carbonitrile, endo-, is a chemical compound with the molecular formula C8H9N . This article will discuss its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Mode of Action

It has been used in studies involving real-time mass spectrometric analysis .

Pharmacokinetics

It has been reported that the compound has high gastrointestinal absorption and is able to permeate the blood-brain barrier . The compound’s skin permeation is low .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Norbornene-2-carbonitrile. For instance, the compound is a poison by the intravenous route . When heated to decomposition, it emits toxic vapors of nitrogen oxides . Therefore, it should be handled and stored properly to ensure safety and maintain its stability.

properties

IUPAC Name

bicyclo[2.2.1]hept-5-ene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N/c9-5-8-4-6-1-2-7(8)3-6/h1-2,6-8H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMAXQTDMWYDIJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30811-49-5
Record name Bicyclo[2.2.1]hept-5-ene-2-carbonitrile, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30811-49-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20870949
Record name Bicyclo[2.2.1]heptane-2-carbonitrile
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Molecular Weight

119.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

95-11-4, 2888-90-6
Record name Bicyclo[2.2.1]hept-5-ene-2-carbonitrile
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Norbornene-2-carbonitrile
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Record name 5-Norbornene-2-carbonitrile, endo-
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Record name 5-NORBORNENE-2-CARBONITRILE
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Record name Bicyclo[2.2.1]heptane-2-carbonitrile
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Record name Bicyclo[2.2.1]hept-5-ene-2-carbonitrile
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Record name ENDO-5-NORBORNENE-2-CARBONITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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